REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](=[O:18])[N:6]([CH2:8][CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH:7]=1.O1CCCC1>>[Br:1][C:2]1[CH:3]=[N:4][C:5](=[O:18])[N:6]([CH2:8][CH2:9][OH:10])[CH:7]=1
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(N(C1)CCO[Si](C)(C)C(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
two
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the mixture at 25° C. was added HF pyridine complex (8.0 mL, 12 mmol) (4 mL in each tube)
|
Type
|
FILTRATION
|
Details
|
was filtered through a polypropylene frit
|
Type
|
WASH
|
Details
|
the filtercake was washed with THF
|
Type
|
CUSTOM
|
Details
|
The white filtercake was then dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(N(C1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |